molecular formula C24H29NO5 B12155980 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12155980
M. Wt: 411.5 g/mol
InChI Key: XQGTXIQBJKIGSP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Its IUPAC name is (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione . Let’s break down its components:

  • The central pyrrolidine ring contains a ketone group (1,3-dione).
  • Attached to the pyrrolidine ring is a furan ring with a hydroxyl group.
  • The furan ring is further substituted with a tert-butylphenyl group.
  • The entire molecule has a methoxypropyl side chain.

Preparation Methods

Synthetic Routes:

    Knoevenagel Condensation:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The furan ring can undergo oxidation to form a furanone.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The tert-butylphenyl group can be substituted under appropriate conditions.

    Common Reagents: Sodium ethoxide, reducing agents (e.g., NaBH₄), and various electrophiles.

    Major Products: Furanone derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have applications in drug discovery or as a lead compound.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or other biomolecules.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of furan, pyrrolidine, and tert-butylphenyl groups sets it apart.

    Similar Compounds: Related compounds include furanones, pyrrolidinediones, and phenyl-substituted molecules.

Remember that this compound’s detailed properties and applications may vary based on ongoing research

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H29NO5/c1-15-7-12-18(30-15)21(26)19-20(16-8-10-17(11-9-16)24(2,3)4)25(13-6-14-29-5)23(28)22(19)27/h7-12,20,27H,6,13-14H2,1-5H3

InChI Key

XQGTXIQBJKIGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O

Origin of Product

United States

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